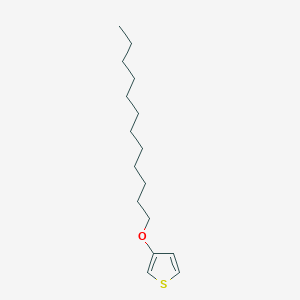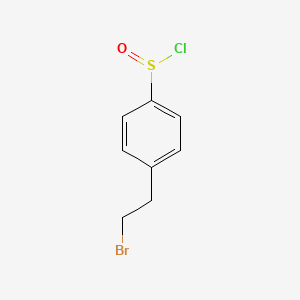
4-(2-Bromoethyl)benzene-1-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)benzene-1-sulfinyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromoethyl group and a sulfinyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)benzene-1-sulfinyl chloride typically involves the reaction of 2-(bromoethyl)benzene with chlorosulfuric acid. The reaction is carried out at temperatures not exceeding 25°C to ensure the stability of the product . The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}_2\text{Br})\text{SO}_2\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise temperature control and ensure high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)benzene-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfinyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The bromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfinyl chloride group can be reduced to a sulfinyl group or further to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation: Products include bromoethylbenzaldehyde and bromoethylbenzoic acid.
Reduction: Products include bromoethylbenzene sulfinyl and bromoethylbenzene sulfide.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)benzene-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)benzene-1-sulfinyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The bromoethyl group can undergo further chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the ethyl group.
4-(2-Chloroethyl)benzene-1-sulfinyl chloride: Similar but with a chloroethyl group instead of a bromoethyl group.
4-(2-Bromoethyl)benzene-1-sulfonyl chloride: Similar but with a sulfonyl group instead of a sulfinyl chloride group.
Uniqueness
4-(2-Bromoethyl)benzene-1-sulfinyl chloride is unique due to the presence of both a bromoethyl group and a sulfinyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
113344-86-8 |
|---|---|
Fórmula molecular |
C8H8BrClOS |
Peso molecular |
267.57 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)benzenesulfinyl chloride |
InChI |
InChI=1S/C8H8BrClOS/c9-6-5-7-1-3-8(4-2-7)12(10)11/h1-4H,5-6H2 |
Clave InChI |
DZIIKOXTCBHDRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCBr)S(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


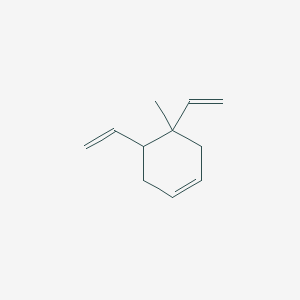
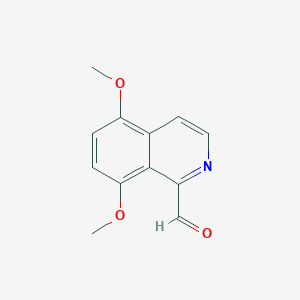
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
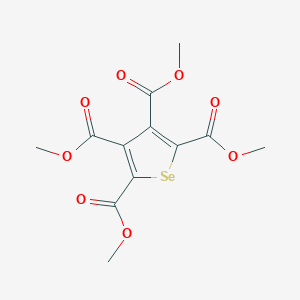
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

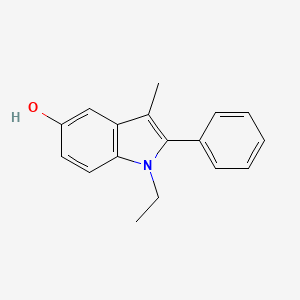

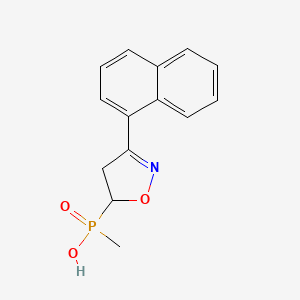
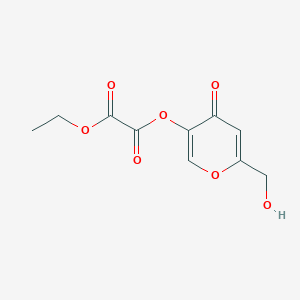
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)


